(R)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid hydrochloride
Overview
Description
Scientific Research Applications
Conformational Analyses
Research has been conducted on the crystal structures of derivatives related to "(R)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid hydrochloride". For instance, the conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives have been reported, characterized by X-ray diffraction analysis. This includes studies on hydrochloride salts and their conformational arrangements, highlighting the significance of hydrogen bonding in crystal packing and structural stability (Nitek et al., 2020).
Optical Resolution and Crystallization
There has been research on the optical resolution and preferential crystallization of related compounds to obtain optically active forms. This involves examining the racemic structure of hydrochloride salts and utilizing optically active co-solutes for crystallization, demonstrating methods to achieve optical purity in related compounds (Shiraiwa et al., 2007).
Synthesis and Structural Studies
Studies on the synthesis and structural analysis of diorganotin(IV) compounds derived from related acid derivatives have been conducted. These works elucidate the molecular structures through elemental analysis, IR, and NMR spectroscopy, indicating potential applications in materials science and coordination chemistry (Baul et al., 2013).
Anticancer Activity
There is research focused on the modification of structures based on "(R)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid hydrochloride" derivatives for potential anticancer activity. This includes the synthesis of compounds with modified structures to explore their HDAC inhibitory and antiproliferative effects against cancer cell lines, suggesting the therapeutic potential of these compounds (Rayes et al., 2020).
Fluorescence Derivatization
Research on fluorescence derivatization of amino acids using derivatives related to "(R)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid hydrochloride" has been conducted. This involves coupling with naphthalenylamino propanoic acid to evaluate fluorescent derivatizing reagents for biological assays, showcasing the compound's applicability in bioanalytical chemistry (Frade et al., 2007).
properties
IUPAC Name |
(2R)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-6-3-8(13)4-7(2)9(6)5-10(12)11(14)15;/h3-4,10,13H,5,12H2,1-2H3,(H,14,15);1H/t10-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZPIGXFXWUCDS-HNCPQSOCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)O)N)C)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@H](C(=O)O)N)C)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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